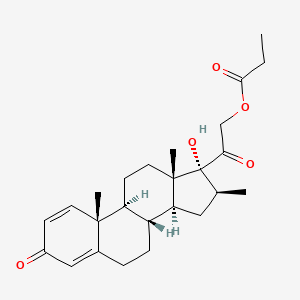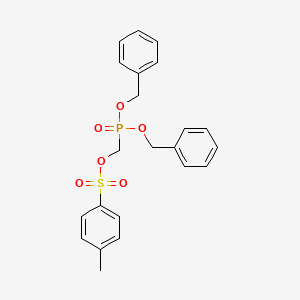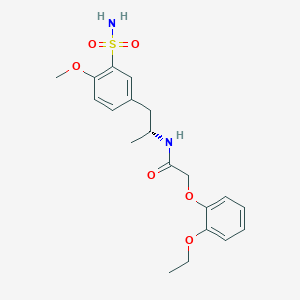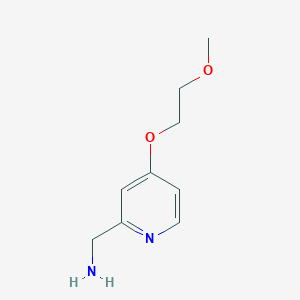
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is a bioactive small molecule with the molecular formula C20H31NaO5S and a molecular weight of 406.51 g/mol . This compound is a steroid sulfate, which is a derivative of androstenediol, a naturally occurring steroid. It is primarily used in research settings for its various biological activities .
Métodos De Preparación
The synthesis of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate typically involves the sulfation of androstenediol. The reaction conditions often include the use of steroid sulfotransferase enzymes, which facilitate the transfer of a sulfate group to the hydroxyl group at the 3-position of the steroid backbone . Industrial production methods may involve similar enzymatic processes but on a larger scale, ensuring the purity and consistency of the product .
Análisis De Reacciones Químicas
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, altering the compound’s biological activity.
Reduction: The sulfate group can be reduced to a hydroxyl group, reverting the compound back to androstenediol.
Substitution: The sulfate group can be substituted with other functional groups, potentially modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in synthetic chemistry and analytical studies.
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Research explores its potential therapeutic applications, including its effects on hormone regulation and potential use in treating hormonal disorders.
Industry: It is used in the development of enzyme inhibitors and activators, contributing to the study of enzyme kinetics and drug development
Mecanismo De Acción
The mechanism of action of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate involves its interaction with steroid receptors and enzymes. The compound can be desulfated back into androstenediol by steroid sulfatase, which then exerts its effects by binding to androgen and estrogen receptors . This interaction influences various cellular pathways, including those involved in cell growth, differentiation, and metabolism .
Comparación Con Compuestos Similares
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is unique compared to other steroid sulfates due to its specific structure and biological activity. Similar compounds include:
Androstenediol sulfate: Another steroid sulfate with similar metabolic pathways but different biological effects.
3-Beta-hydroxyandrost-5-en-17-one sulfate: A related compound with distinct chemical properties and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific interactions with steroid receptors and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H31NaO5S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]methyl sulfate |
InChI |
InChI=1S/C20H32O5S.Na/c1-19-9-7-15(21)11-13(19)3-5-16-17-6-4-14(12-25-26(22,23)24)20(17,2)10-8-18(16)19;/h3,14-18,21H,4-12H2,1-2H3,(H,22,23,24);/q;+1/p-1/t14-,15+,16+,17+,18+,19+,20-;/m1./s1 |
Clave InChI |
MUQVMLXPEXHRLV-VJHODUHXSA-M |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2COS(=O)(=O)[O-])CC=C4[C@@]3(CC[C@@H](C4)O)C.[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2COS(=O)(=O)[O-])CC=C4C3(CCC(C4)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)





![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)
![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)



![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
